Cas no 17351-32-5 (N-Formyl-Met-Ala-Ser)

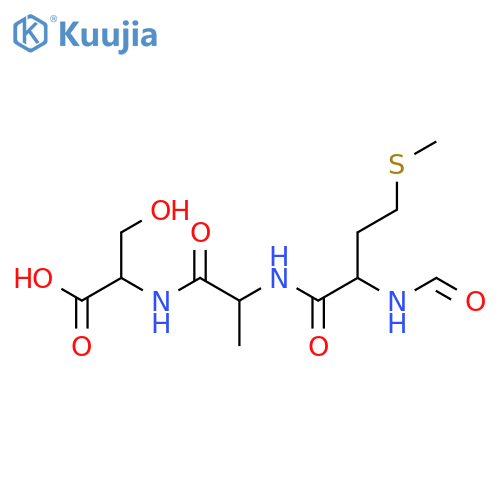

N-Formyl-Met-Ala-Ser structure

商品名:N-Formyl-Met-Ala-Ser

CAS番号:17351-32-5

MF:C12H21N3O6S

メガワット:335.376641988754

MDL:MFCD00134891

CID:122275

N-Formyl-Met-Ala-Ser 化学的及び物理的性質

名前と識別子

-

- L-Serine,N-formyl-L-methionyl-L-alanyl-

- For-Met-Ala-Ser-OH

- FOR-MET-ALA-SER

- N-FORMYL-MET-ALA-SER

- REF DUPL: For-Met-Ala-Ser-OH

- For-MAS-OH

- N-Formyl-Met-Ala-Ser-OH

- For-Met-Ala-Ser-OH≥ 97% (HPLC)

- N-Formyl-Met-Ala-Ser

-

- MDL: MFCD00134891

- インチ: InChI=1S/C12H21N3O6S/c1-7(10(18)15-9(5-16)12(20)21)14-11(19)8(13-6-17)3-4-22-2/h6-9,16H,3-5H2,1-2H3,(H,13,17)(H,14,19)(H,15,18)(H,20,21)/t7-,8-,9-/m0/s1

- InChIKey: FRPHJRVMOFQLPK-CIUDSAMLSA-N

- ほほえんだ: C[C@H](NC([C@@H](NC=O)CCSC)=O)C(N[C@H](C(O)=O)CO)=O

計算された属性

- せいみつぶんしりょう: 335.11500

- どういたいしつりょう: 335.115

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 9

- 重原子数: 22

- 回転可能化学結合数: 13

- 複雑さ: 406

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 170A^2

じっけんとくせい

- 色と性状: 自信がない

- 密度みつど: 1.146

- ふってん: 303.7°C at 760 mmHg

- フラッシュポイント: 137.5°C

- 屈折率: 1.559

- PSA: 170.13000

- LogP: -0.27090

- ようかいせい: 自信がない

N-Formyl-Met-Ala-Ser 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N254740-25mg |

N-Formyl-Met-Ala-Ser |

17351-32-5 | 25mg |

$ 220.00 | 2022-06-03 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-285844A-100 mg |

For-Met-Ala-Ser-OH, |

17351-32-5 | 100MG |

¥1,579.00 | 2023-07-11 | ||

| abcr | AB477714-250mg |

For-Met-Ala-Ser-OH; . |

17351-32-5 | 250mg |

€569.50 | 2024-08-03 | ||

| LKT Labs | F5869-1mg |

N-formyl-Met-Ala-Ser |

17351-32-5 | ≥95% | 1mg |

$77.80 | 2024-05-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-285844-50mg |

For-Met-Ala-Ser-OH, |

17351-32-5 | 50mg |

¥903.00 | 2023-09-05 | ||

| 1PlusChem | 1P00APPJ-250mg |

For-Met-Ala-Ser-OH |

17351-32-5 | ≥ 97% (HPLC) | 250mg |

$470.00 | 2025-02-25 | |

| A2B Chem LLC | AE99079-50mg |

For-met-ala-ser |

17351-32-5 | ≥ 97% (HPLC) | 50mg |

$139.00 | 2024-04-20 | |

| 1PlusChem | 1P00APPJ-100mg |

For-Met-Ala-Ser-OH |

17351-32-5 | ≥ 97% (HPLC) | 100mg |

$217.00 | 2025-02-25 | |

| Ambeed | A128414-100mg |

For-met-ala-ser-oh |

17351-32-5 | 95% | 100mg |

$203.0 | 2024-04-22 | |

| LKT Labs | F5869-5mg |

N-formyl-Met-Ala-Ser |

17351-32-5 | ≥95% | 5mg |

$233.60 | 2024-05-21 |

N-Formyl-Met-Ala-Ser 関連文献

-

Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

17351-32-5 (N-Formyl-Met-Ala-Ser) 関連製品

- 3061-96-9(H-Met-Ala-OH formiate salt)

- 14486-03-4(L-Methionylglycine)

- 1999-43-5(DL-Alanyl-DL-methionine)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:17351-32-5)N-Formyl-Met-Ala-Ser

清らかである:99%

はかる:100mg

価格 ($):183.0